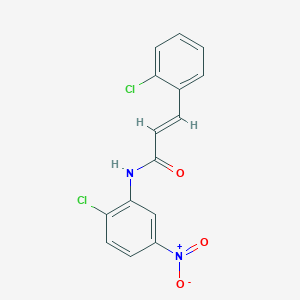
5-chloro-N,N-diethyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-diethyl-2-methoxybenzamide, also known as CDMB or 5-Cl-DMB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties, including its ability to act as a potent inhibitor of histone deacetylase (HDAC).
Applications De Recherche Scientifique
5-chloro-N,N-diethyl-2-methoxybenzamide is widely used in scientific research for its ability to inhibit HDAC activity. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC activity by 5-chloro-N,N-diethyl-2-methoxybenzamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This property of 5-chloro-N,N-diethyl-2-methoxybenzamide has been exploited in various research areas, including cancer research, neurodegenerative diseases, and epigenetics.
Mécanisme D'action
5-chloro-N,N-diethyl-2-methoxybenzamide acts as a potent inhibitor of HDAC activity by binding to the active site of the enzyme. The binding of 5-chloro-N,N-diethyl-2-methoxybenzamide to HDAC prevents the enzyme from removing acetyl groups from histone proteins, leading to an increase in histone acetylation. This increase in histone acetylation results in changes in gene expression, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. In cancer cells, 5-chloro-N,N-diethyl-2-methoxybenzamide induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-N,N-diethyl-2-methoxybenzamide also inhibits angiogenesis by downregulating the expression of genes involved in angiogenesis. In addition, 5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to modulate immune responses by altering the expression of genes involved in immune regulation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N,N-diethyl-2-methoxybenzamide has several advantages for lab experiments, including its potency as an HDAC inhibitor, its specificity for HDACs, and its ability to induce changes in gene expression. However, 5-chloro-N,N-diethyl-2-methoxybenzamide also has limitations, including its potential toxicity, its limited solubility, and its potential off-target effects.
Orientations Futures
There are several future directions for the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in scientific research. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 5-chloro-N,N-diethyl-2-methoxybenzamide. Another area of research is the identification of new therapeutic targets for 5-chloro-N,N-diethyl-2-methoxybenzamide, including non-cancer diseases such as neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
Méthodes De Synthèse
The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with N,N-diethyl-ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain pure 5-chloro-N,N-diethyl-2-methoxybenzamide.
Propriétés
IUPAC Name |
5-chloro-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYMFIKZQVOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)




![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)
